methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10276824 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Methyl 2-({[(1,5-Dimethyl-1H-Pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to a class of compounds that are synthesized through various innovative techniques. A notable method includes the one-pot multicomponent synthesis of tetrasubstituted thiophenes, which involves reactions of methyl thioglycolate and aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, resulting in high yields of complex thiophene derivatives (Sahu et al., 2015).
Structural and Chemical Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular hydrogen bonds, which is crucial for understanding its chemical properties and potential applications (Vasu et al., 2004).
Potential in Medicinal Chemistry
The compound's derivatives show potential in medicinal chemistry. For instance, novel transformations of amino and carbonyl/nitrile groups in thiophenes have been explored for thienopyrimidine synthesis, highlighting its versatility in creating new molecular structures with potential biological activities (Pokhodylo et al., 2010). Additionally, synthesis and in-vitro anticancer activity studies of related compounds, such as 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole, demonstrate its relevance in cancer research (Waghmare et al., 2013).
Crystallography and Molecular Design
Exploration in crystallography and molecular design is another important aspect. Studies on the X-ray structures of derivatives and their complexes with metal ions help in understanding their molecular geometry and electronic structure, which is critical for designing new drugs or materials (Budzisz et al., 2004).
Properties
IUPAC Name |
methyl 2-[(1,5-dimethylpyrazol-3-yl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-9-8-12(19-20(9)2)17-16(23)18-14-13(15(21)22-3)10-6-4-5-7-11(10)24-14/h8H,4-7H2,1-3H3,(H2,17,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUSCAUUBGKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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